molecular formula C10H9BrF2N2O B1415847 (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone CAS No. 2002046-26-4

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone

Cat. No. B1415847
M. Wt: 291.09 g/mol
InChI Key: SRSQAYPVQAAJJT-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (hereafter referred to as 6-BP-3,3-DFP-M) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. 6-BP-3,3-DFP-M is a heterocyclic compound, which is composed of a bromopyridine and difluoropyrrolidine moiety in a methanone backbone. It is highly soluble in water and has been found to be stable in a variety of conditions. The compound has shown promise in a number of areas, including its use as a reagent for organic synthesis, as a catalyst for biochemical reactions, and its potential applications in drug discovery.

Scientific Research Applications

Synthesis and Structural Studies

  • A study by Tsuno et al. (2017) focused on the synthesis of a novel series of methanone derivatives, including (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds exhibited analgesic effects in animal models, highlighting their potential for pain treatment research (Tsuno et al., 2017).
  • Rusnac et al. (2020) investigated unexpected products from the condensation reaction involving pyridinyl methanone compounds. This research contributes to the understanding of the chemistry of such compounds, including (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (Rusnac et al., 2020).

Biochemical and Pharmacological Studies

  • Abarca et al. (2006) explored the decomposition of bromo-triazolopyridine to form pyridylcarbene, which relates to the synthesis of pyridinyl methanones. This research has implications for the development of new pharmaceuticals and biochemical compounds (Abarca et al., 2006).
  • Aggarwal et al. (2016) developed a method for the regioselective synthesis of pyridinyl methanones, which can be relevant to the synthesis of (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone. Such methods are crucial for creating compounds with potential medicinal applications (Aggarwal et al., 2016).

Crystallography and Molecular Structure

  • Böck et al. (2021) conducted a study on the crystal structures of certain pyridinyl compounds. This type of research is important for understanding the physical and chemical properties of (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (Böck et al., 2021).

Antibacterial and Antifungal Properties

  • Shahana and Yardily (2020) synthesized and characterized novel thiazolyl methanone derivatives and evaluated their antibacterial activity. This research demonstrates the potential of pyridinyl methanones, like (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, in developing antibacterial agents (Shahana & Yardily, 2020).

properties

IUPAC Name

(6-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O/c11-8-3-1-2-7(14-8)9(16)15-5-4-10(12,13)6-15/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSQAYPVQAAJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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